N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene-2-carboxylic acid with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dimethoxy-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- Thiophene-2-carboxamide, N-(4-fluorophenyl)-
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
N-[4-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12N2O2S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
InChI Key |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
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